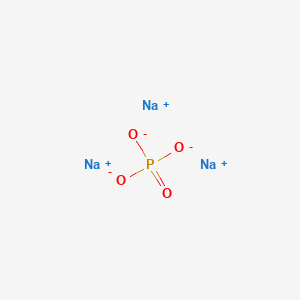
Trisodium phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium phosphate is an inorganic compound with the chemical formula Na₃PO₄. It appears as a white, granular or crystalline solid and is highly soluble in water, forming an alkaline solution. This compound is widely used in various industries due to its versatility as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .
准备方法
Synthetic Routes and Reaction Conditions: Trisodium phosphate is typically synthesized through the neutralization of phosphoric acid with sodium carbonate, which produces disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form this compound and water .
Industrial Production Methods:
-
Raw Material Preparation:
Phosphate Rock: High-grade phosphate rock is crushed, ground, and screened to produce phosphate rock powder.
-
Reaction Process:
Acid Digestion Reaction: Phosphate rock powder is reacted with sulfuric acid to produce phosphoric acid. The reaction temperature and sulfuric acid addition rate are controlled to ensure complete reaction.
Neutralization Reaction: The generated phosphoric acid is neutralized with soda ash to produce this compound.
-
Post-Treatment:
Filtration: The reaction solution is filtered to remove unreacted phosphate powder and impurities.
Crystallization: The filtered solution undergoes crystallization to obtain this compound crystals. Temperature and concentration are controlled to improve crystal quality and yield.
Drying: The crystallized this compound is dried to obtain the final product.
化学反应分析
Types of Reactions: Trisodium phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where phosphate groups replace other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents under controlled conditions.
Acids and Bases: It reacts with acids to form phosphoric acid and with bases to form other sodium phosphates.
Major Products Formed:
Phosphoric Acid: Formed when this compound reacts with strong acids.
Other Sodium Phosphates: Formed through reactions with bases.
科学研究应用
Trisodium phosphate has numerous applications in scientific research across various fields:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Employed in buffer solutions and as a component in biological assays.
Medicine: Utilized in pharmaceutical formulations and as a cleaning agent for medical equipment.
Industry: Widely used in cleaning products, water treatment, and as a food additive to enhance texture, color, and shelf life
作用机制
The mechanism of action of trisodium phosphate is primarily based on its high alkalinity. In solution, it disrupts cell membranes and removes fat films, causing cells to leak intracellular fluid. This property makes it effective as a cleaning agent and in eliminating bacteria from surfaces . Additionally, this compound acts as a surfactant, contributing to the removal of bacteria not yet strongly adhered to surfaces .
相似化合物的比较
- Monosodium Phosphate (NaH₂PO₄)
- Disodium Phosphate (Na₂HPO₄)
- Tripotassium Phosphate (K₃PO₄)
- Triammonium Phosphate ((NH₄)₃PO₄)
- Trimagnesium Phosphate (Mg₃(PO₄)₂)
Comparison: Trisodium phosphate is unique due to its high solubility in water and strong alkalinity, making it highly effective as a cleaning agent and degreaser. Compared to monosodium and disodium phosphates, this compound has a higher pH and greater ability to break down organic matter. Its versatility in various applications, from industrial cleaning to food preservation, sets it apart from other similar compounds .
属性
CAS 编号 |
7632-05-5 |
|---|---|
分子式 |
H3NaO4P |
分子量 |
120.985 g/mol |
IUPAC 名称 |
sodium;dihydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
规范 SMILES |
OP(=O)(O)O.[Na] |
颜色/形态 |
Colorless, monoclinic crystals White crystalline powde |
密度 |
2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |
熔点 |
Decomposes at 75 200 °C (decomposes) |
物理描述 |
Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |
相关CAS编号 |
65185-91-3 |
溶解度 |
Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















